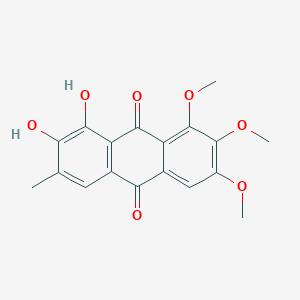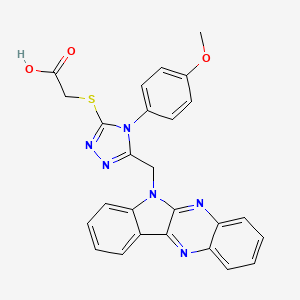![molecular formula C34H26N6NaO6S2- B13141626 disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate typically involves a multi-step process:
Diazotization: The starting material, 1-amino-4-sulfonato-2-naphthyl, undergoes diazotization by reacting with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-3-((E)-{4’-[(E)-(3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate in an alkaline medium to form the azo dye.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Automated Control Systems: These systems monitor and adjust reaction parameters in real-time to maintain optimal conditions.
Purification Techniques: Techniques such as crystallization, filtration, and drying are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products
Oxidation: Aromatic amines and sulfonated aromatic compounds.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its stability and vibrant color.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Interaction with Proteins: The compound can bind to proteins, altering their structure and function.
Cellular Uptake: It can be taken up by cells and localize in specific organelles, affecting cellular processes.
Redox Reactions: The azo group can participate in redox reactions, generating reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate: Similar in structure but with different substituents on the aromatic rings.
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate: Differ in the position of the azo group or the nature of the substituents.
These similar compounds may have different chemical and physical properties, affecting their applications and reactivity.
Eigenschaften
Molekularformel |
C34H26N6NaO6S2- |
|---|---|
Molekulargewicht |
701.7 g/mol |
IUPAC-Name |
sodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);/q;+1/p-2 |
InChI-Schlüssel |
LZHWIDLBJGILAA-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
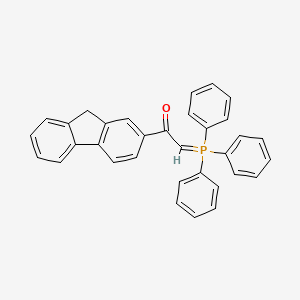
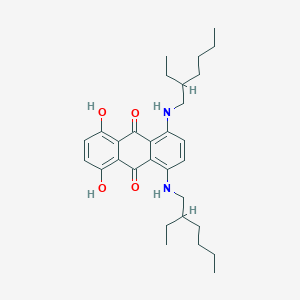


![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
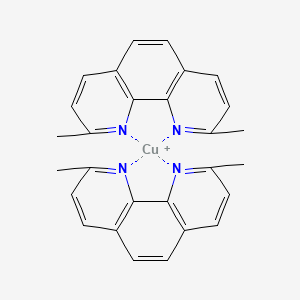

![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
